N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a substituted aromatic ring.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-10-15(6-7-16(13)21-2)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKURXXAZSDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Electronic Effects
Spirocyclic Core Modifications
The synthesis of the 1,4-dioxaspiro[4.5]decane moiety () involves:
Reduction of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol (Step 1, 61.3 mmol yield).
Methoxylation to form 8-methoxy derivatives (Step 2). Variations in this core (e.g., hydroxyl vs. methoxy groups) could alter hydrophilicity and metabolic stability .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 369.4 g/mol
Structural Characteristics
The compound features a spirocyclic structure, which is significant in influencing its biological activity. The presence of the dioxaspiro moiety contributes to its unique pharmacophoric properties.
Research indicates that compounds similar to this compound may exhibit central nervous system (CNS) activity and potential inhibitory effects on various enzymes. The specific mechanism of action for this compound requires further elucidation through experimental studies.
Inhibitory Activity Against Enzymes
A study focused on 1,4-benzenesulfonamide derivatives demonstrated that certain structural modifications could lead to potent inhibitors of the human Glutamate Cysteine Ligase (Glx-I) enzyme. This enzyme plays a crucial role in neurotransmitter synthesis and regulation, suggesting that similar sulfonamide derivatives could be explored for their inhibitory potential against Glx-I or other relevant targets .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | IC Value (μM) | Target Enzyme |
|---|---|---|
| Compound 26 | 0.39 | Glx-I |
| Compound 28 | 1.36 | Glx-I |
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how modifications at specific positions can enhance or diminish biological activity. For instance, increasing the bulk of substituents on the nitrogen atom generally leads to decreased CNS activity . This observation is crucial for designing new analogs with improved efficacy.
Study 1: Central Nervous System Activity
In a pharmacological evaluation, analogs of this compound were tested for their CNS activity using various animal models. Results indicated that certain derivatives exhibited significant effects on behavior, suggesting potential applications in treating CNS disorders .
Study 2: Docking Studies and Binding Affinity
Molecular docking studies were performed to understand how these compounds interact with target enzymes at the molecular level. For example, docking simulations revealed that certain modifications allowed for enhanced binding affinity to the active site of Glx-I, providing a rationale for observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
